molecular formula C8H16N2O B14318876 1,3-Diethyl-4-methylimidazolidin-2-one CAS No. 109661-85-0

1,3-Diethyl-4-methylimidazolidin-2-one

Cat. No.: B14318876
CAS No.: 109661-85-0
M. Wt: 156.23 g/mol
InChI Key: LBGFTWMHLSYQLV-UHFFFAOYSA-N
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Description

1,3-Diethyl-4-methylimidazolidin-2-one is a chemical compound supplied for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Imidazolidinone derivatives are versatile scaffolds in medicinal chemistry and chemical biology research. Related structural analogs are investigated as potential enzyme inhibitors, such as CYP17, a target in anticancer research . Other imidazolidine-based compounds have also been explored for their anti-inflammatory and analgesic properties in preclinical research . The specific research applications, mechanism of action, and biochemical profile of this compound should be confirmed through further laboratory analysis. Researchers are encouraged to contact the supplier for any available technical data or specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109661-85-0

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,3-diethyl-4-methylimidazolidin-2-one

InChI

InChI=1S/C8H16N2O/c1-4-9-6-7(3)10(5-2)8(9)11/h7H,4-6H2,1-3H3

InChI Key

LBGFTWMHLSYQLV-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(N(C1=O)CC)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Diethyl 4 Methylimidazolidin 2 One and Analogues

Classical and Established Approaches to Imidazolidin-2-one Ring Formation

Traditional methods for constructing the imidazolidin-2-one ring are foundational in organic synthesis, primarily relying on the reaction of 1,2-diamines with a C1 electrophile to form the cyclic urea (B33335) structure.

Cyclization Reactions of 1,2-Diamines with Carbonyl Compounds

The most direct and established method for synthesizing imidazolidin-2-ones involves the cyclization of 1,2-diamines with various carbonyl-containing reagents. mdpi.comnih.gov This approach is versatile, allowing for the preparation of a wide array of substituted cyclic ureas. The general mechanism involves sequential intermolecular and intramolecular acyl nucleophilic substitution reactions. mdpi.com

A primary carbonylating agent for this transformation is phosgene (B1210022) (COCl₂), though its high toxicity has led to the widespread adoption of safer alternatives like triphosgene or solid phosgene sources. mdpi.com Other commonly used reagents include carbonyldiimidazole (CDI) , which offers advantages due to its low cost and the benign nature of its byproducts (carbon dioxide and imidazole). mdpi.comChloroformates and urea itself are also employed as carbonyl transfer agents. mdpi.com For instance, a pseudo-multicomponent, one-pot protocol has been developed using trans-(R,R)-diaminocyclohexane, which undergoes in situ Schiff base formation, reduction to the corresponding diamine, and subsequent cyclization with CDI to yield 1,3-disubstituted imidazolidin-2-ones in yields ranging from 55% to 81%. mdpi.com

Carbonylating AgentTypical ConditionsAdvantagesDisadvantages
Phosgene (COCl₂) / Triphosgene Base (e.g., triethylamine)High reactivity, effectiveHighly toxic, requires careful handling
Carbonyldiimidazole (CDI) Aprotic solvent (e.g., THF, CH₂Cl₂)Low toxicity, benign byproductsMilder reagent, may require longer reaction times
**Urea (CO(NH₂)₂) **High temperature, often with a catalystInexpensive, readily availableHigh energy input, potential for side reactions
Chloroformates (ClCO₂R) Base, aprotic solventReadily available, wide varietyStoichiometric byproduct generation
Dialkyl Carbonates (RO)₂CO Catalyst (e.g., Cu(NO₃)₂)Eco-friendly carbonyl sourceRequires catalysis to activate

Carbonylation Strategies for Imidazolidin-2-one Synthesis

Carbonylation strategies utilize carbon monoxide (CO) as the direct source for the carbonyl group in the imidazolidin-2-one ring. These methods often require catalytic activation and can proceed under oxidative conditions.

Catalytic oxidative carbonylation provides an alternative route where a transition metal catalyst facilitates the reaction between a diamine, carbon monoxide, and an oxidant. acs.org For example, tungsten hexacarbonyl (W(CO)₆) with iodine (I₂) as the oxidant can catalytically carbonylate both primary and secondary diamines to form five-, six-, and seven-membered cyclic ureas in moderate to good yields. acs.org This method is notable for being one of the first transition-metal-catalyzed processes to convert secondary diamines directly to N,N'-disubstituted cyclic ureas using CO. acs.org

Other catalytic systems have also been developed. Elemental selenium has been shown to catalyze the carbonylation of diamines with CO, although the reaction can generate toxic hydrogen selenide (B1212193) as a byproduct. acs.org Palladium iodide (PdI₂) has been used to catalyze the oxidative carbonylation of amines to produce ureas and related cyclic compounds. mdpi.com Furthermore, the direct synthesis of cyclic ureas from diamines and carbon dioxide (CO₂), a safer and more environmentally benign carbonyl source, has been achieved using catalysts like cerium oxide (CeO₂). rsc.orgacs.orgnih.gov

Catalytic SystemDiamine SubstrateConditionsYield (%)
W(CO)₆ / I₂ N,N'-dimethylethylenediamineCO (400 psi), DBU, CH₃CN, 80 °C81
W(CO)₆ / I₂ N,N'-diethylethylenediamineCO (400 psi), DBU, CH₃CN, 80 °C71
Selenium (cat.) N,N'-dialkylethylenediaminesCO/O₂ (2:1, 1 atm), rt, 30 minGood to Excellent
CeO₂ Ethylenediamine (B42938)CO₂ (0.3 MPa), 2-Propanol, 413 K98
PdI₂ Aromatic diaminesCO/O₂, DMEExcellent

Advanced Catalytic Syntheses of N,N'-Disubstituted Imidazolidin-2-ones

Modern synthetic chemistry has pursued more efficient and sustainable routes to imidazolidin-2-ones, with a focus on organocatalysis to avoid the use of metals and harsh reagents.

Organocatalytic Methodologies for Imidazolidin-2-one Formation

Organocatalysis offers a powerful alternative for constructing the imidazolidin-2-one ring, often proceeding under mild conditions with high selectivity.

A significant advancement is the organocatalytic intramolecular hydroamidation of propargylic ureas. acs.orgacs.org This method provides access to highly substituted imidazolidin-2-ones and imidazol-2-ones under ambient conditions. nih.govorganic-chemistry.org The reaction is catalyzed by a strong, non-nucleophilic organic base, with the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) proving to be particularly effective. acs.orgresearchgate.net

This protocol is characterized by its excellent chemo- and regioselectivity, broad substrate scope, high tolerance for various functional groups, and remarkably short reaction times, sometimes as brief as one minute. acs.orgorganic-chemistry.org The process is atom- and step-economical, representing a sustainable alternative to traditional methods. acs.org DFT studies suggest the reaction proceeds via the nonassisted cyclization of a deprotonated urea intermediate. acs.org

Substrate (Propargylic Urea)Catalyst Loading (BEMP)SolventTimeYield (%)
N-allyl-N'-(1,1-dimethylprop-2-yn-1-yl)urea5 mol %MeCN1 min99
N-benzyl-N'-(1,1-dimethylprop-2-yn-1-yl)urea5 mol %MeCN1 min99
N-(1,1-dimethylprop-2-yn-1-yl)-N'-phenylurea5 mol %MeCN1 min99
N-(1,1-dimethylprop-2-yn-1-yl)-N'-(p-tolyl)urea5 mol %MeCN1 min99
N-(1-ethynylcyclohexyl)-N'-phenylurea5 mol %MeCN1 min99

While the previous sections focus on the synthesis of the imidazolidin-2-one ring, this heterocyclic core is also a foundational structure for a class of powerful organocatalysts. Chiral imidazolidinones, famously developed by MacMillan and others, are highly effective in catalyzing a variety of asymmetric transformations, including aldol (B89426) reactions. nih.gov

These catalysts operate through an "iminium activation" mechanism. rsc.orgias.ac.in The secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for nucleophilic attack. rsc.org In the context of an aldol reaction, an enol or enamine nucleophile can then add to the β-position of the activated aldehyde. The chiral environment provided by the imidazolidinone backbone directs the approach of the nucleophile, leading to the formation of the product with high enantioselectivity. nih.govias.ac.in This strategy has become a cornerstone of modern asymmetric organocatalysis. core.ac.uk


Transition Metal-Catalyzed Processes for Imidazolidin-2-one Ring Construction

The construction of the imidazolidin-2-one ring has been significantly advanced through the use of transition metal catalysts. These methods offer efficient routes to this important heterocyclic scaffold by facilitating bond formations that are otherwise challenging.

Palladium-Catalyzed Carboamination Reactions of N-Allylureas

A significant strategy for synthesizing substituted imidazolidin-2-ones involves the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.orgacs.org This method is notable because it forms a crucial C-C bond concurrently with the closure of the heterocyclic ring. acs.org The process typically starts from readily available N-allylamines, which are first converted to N-allylureas by reacting with isocyanates. acs.org These N-allylurea substrates are then treated with aryl bromides in the presence of a palladium catalyst, such as Pd2(dba)3/Xantphos, and a base like sodium tert-butoxide (NaOtBu). organic-chemistry.orgnih.gov

This reaction is capable of generating two new bonds and up to two stereocenters in a single step. organic-chemistry.orgacs.org Research has shown that the reaction proceeds with good to excellent yields and often with high diastereoselectivity. organic-chemistry.orgacs.org Mechanistic studies suggest that the process involves a syn-addition of the arene and the urea nitrogen across the double bond of the allyl group. organic-chemistry.orgacs.org The versatility of this method allows for the synthesis of a diverse array of five-membered cyclic ureas with various substituents at the N1, N3, and C4 positions. acs.orgacs.org Furthermore, asymmetric versions of this reaction have been developed, providing enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. umich.edu

Substrate (N-Allylurea)Aryl BromideCatalyst SystemYield (%)Diastereoselectivity (dr)
N-allyl-N'-cyclohexylurea4-BromotoluenePd2(dba)3 / Xantphos85>20:1
N-allyl-N'-phenylurea4-BromobenzonitrilePd2(dba)3 / Xantphos91>20:1
N-allyl-N'-(4-methoxyphenyl)urea4-BromoanisolePd2(dba)3 / Xantphos78>20:1
N-cyclopentenyl-N'-cyclohexylurea4-BromotoluenePd2(dba)3 / Xantphos84>20:1

This table presents selected data from studies on palladium-catalyzed carboamination to illustrate the scope and efficiency of the reaction. organic-chemistry.orgacs.org

Copper-Mediated Diamination of N-Allylic Ureas

Copper-mediated strategies provide an alternative pathway to imidazolidin-2-ones through the diamination of N-allylic ureas. mdpi.com In some protocols, a stoichiometric amount of copper is required to minimize the formation of by-products. mdpi.com The proposed mechanism for these reactions begins with a copper-mediated hydroamination, which leads to the formation of an unstable organocopper(II) intermediate. This intermediate then undergoes a homolytic cleavage of the C-Cu bond, creating a transient radical on a primary carbon. This radical subsequently reacts with a nitrogen nucleophile to yield the final imidazolidin-2-one product. mdpi.com

More recently, copper-catalyzed oxidative amination reactions of N-allyl ureas have been developed. One such process involves an amidyl radical that undergoes a 5-exo-trig cyclization to form an organocuprate species. The final vinyl-substituted imidazolidin-2-one is then formed through a β-hydride elimination step, often with high trans diastereoselectivity. mdpi.com

Cerium Oxide-Catalyzed Carbonylation with Carbon Dioxide

The use of carbon dioxide (CO2) as a C1 source for carbonylation is an attractive approach for synthesizing imidazolidin-2-ones due to its abundance and low toxicity. mdpi.com Cerium oxide (CeO2) has emerged as an effective and reusable heterogeneous catalyst for this transformation. nih.govacs.org This method typically involves the reaction of aliphatic 1,2-diamines with CO2. mdpi.com

In one application, CeO2 catalyzes the synthesis of 2-imidazolidinone directly from ethylenediamine carbamate, avoiding the need for additional CO2 in the reaction system. acs.org The choice of solvent is critical, with 2-propanol being identified as optimal for achieving high selectivity. nih.govacs.org This catalytic system can provide the desired product in high yields, reaching up to 83%. nih.gov A key advantage of this heterogeneous system is the robustness and reusability of the CeO2 catalyst. nih.govacs.org

Diamine SubstrateCatalystCarbon SourceSolventTemperature (°C)Yield (%)
EthylenediamineCeO2CO22-Propanol14083
Propane-1,2-diamineCeO2CO22-Propanol14080
Ethylenediamine CarbamateCeO2Internal2-Propanol14083

This table summarizes results from the CeO2-catalyzed synthesis of imidazolidin-2-ones, highlighting the high efficiency of this heterogeneous catalytic system. nih.govacs.org

Other Metal-Catalyzed Cyclization Reactions

Beyond palladium, copper, and cerium, other transition metals have been successfully employed to catalyze the formation of the imidazolidin-2-one ring.

Gold Catalysis : Gold catalysts have been studied for the intramolecular hydroamination of N-allylic ureas to produce imidazolidin-2-one derivatives. mdpi.com

Silver Catalysis : A silver(I)-catalyzed sequential vicinal diamination has been used for the synthesis of indole–imidazolidinone fused derivatives. This process involves a double cyclization of urea derivatives generated in situ. mdpi.com

Nickel Catalysis : Nickel-catalyzed cycloaddition of aziridines with isocyanates initially produces iminooxazolidine derivatives, which can then isomerize to the corresponding imidazolidinone products upon longer reaction times. organic-chemistry.org

Cobalt Catalysis : A cobalt-catalyzed cyclization of alkenyl isoureas provides a route to five- and six-membered cyclic ureas through a process involving transition-metal hydrogen atom transfer and radical-polar crossover. organic-chemistry.org

Multi-Component Reactions (MCRs) Towards Imidazolidin-2-one Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials.

Pseudo-Multicomponent Reaction Protocols for 1,3-Disubstituted Imidazolidin-2-ones

A pseudo-multicomponent, one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.gov This strategy begins with the in situ formation of a Schiff base from a diamine, such as trans-(R,R)-diaminocyclohexane, and two equivalents of an aromatic aldehyde. mdpi.comresearchgate.net This step is followed by the reduction of the Schiff base using a reducing agent like sodium borohydride (B1222165) (NaBH4) to yield the corresponding N,N'-dibenzyldiamine. mdpi.com The final step is the cyclization of the diamine with a carbonylating agent, carbonyldiimidazole (CDI), which is favored for its low cost and benign byproducts (carbon dioxide and imidazole). mdpi.com

This efficient protocol has been optimized using statistical analysis and demonstrates good yields, ranging from 55% to 81%. mdpi.com The reaction is highly efficient when conducted in dichloromethane (B109758) (DCM) at 40 °C. nih.gov

AldehydeReducing AgentCyclizing AgentSolventYield (%)
BenzaldehydeNaBH4CDIDCM81
4-ChlorobenzaldehydeNaBH4CDIDCM75
4-MethoxybenzaldehydeNaBH4CDIDCM78
2-NaphthaldehydeNaBH4CDIDCM65

This table showcases the yields of various 1,3-disubstituted imidazolidin-2-ones synthesized via the pseudo-multicomponent reaction protocol. mdpi.com

Mannich-Type Reactions in Imidazolidine (B613845) Synthesis

Mannich-type reactions represent a powerful tool for the synthesis of imidazolidine derivatives. This class of reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid or other nucleophile. organic-chemistry.org In the context of imidazolidine synthesis, a 1,2-diamine acts as the amine component.

The general mechanism begins with the formation of an electrophilic iminium ion from the reaction of an amine and an aldehyde. libretexts.orgbyjus.com For imidazolidine synthesis, this involves the reaction of a 1,2-diamine with two equivalents of an aldehyde. The resulting intermediate, containing two imine functionalities or their precursors, can then undergo an intramolecular cyclization. This cyclization can be viewed as an intramolecular Mannich-type reaction where one nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the iminium ion formed at the other end of the molecule.

Katritzky and co-workers developed a synthesis of unsymmetrical imidazolidines using a Mannich reaction of 1,2-ethanediamines with benzotriazole (B28993) and formaldehyde. nih.govrsc.org This approach generates a benzotriazol-1-yl intermediate which can be subsequently substituted by various nucleophiles to afford a range of imidazolidine products. nih.govrsc.org Another variation involves the condensation of a tetraazatricyclododecane with p-substituted phenols in a basic medium, which proceeds through a Mannich-type mechanism to yield 1,3-bis[2′-hydroxy-5′-substituted-benzyl]imidazolidines. nih.govrsc.org

The reaction can be visualized through the following mechanistic steps:

Iminium Ion Formation : The diamine reacts with an aldehyde (e.g., formaldehyde) to form reactive iminium ion intermediates.

Intramolecular Cyclization : The nucleophilic amino group of the diamine attacks the electrophilic iminium carbon, leading to the formation of the five-membered ring.

Final Product Formation : Subsequent reaction steps, which may include reaction with a carbonyl source (for imidazolidin-2-ones) or other reagents, lead to the final stable product.

This methodology is particularly useful for creating highly substituted imidazolidines, and variations can be employed to control the substitution pattern on the nitrogen atoms and the carbon backbone of the ring. nih.govrsc.org

Bucherer-Bergs Type Reactions and Related Cyclic Urea Syntheses

The Bucherer-Bergs reaction is a classic multicomponent reaction used for the synthesis of hydantoins (imidazolidine-2,4-diones) from a carbonyl compound (ketone or aldehyde), potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.orgorganic-chemistry.org While the primary product is a hydantoin (B18101), modifications and related reactions can be adapted for the synthesis of imidazolidin-2-ones, which are cyclic ureas.

The core of the Bucherer-Bergs reaction involves the formation of an α-amino nitrile intermediate from the carbonyl compound, cyanide, and ammonia (B1221849) (generated from ammonium carbonate). wikipedia.orgalfa-chemistry.com This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes. wikipedia.orgalfa-chemistry.com

The key steps of the mechanism are:

Formation of a cyanohydrin from the ketone or aldehyde. alfa-chemistry.com

Reaction with ammonia to form an α-amino nitrile. wikipedia.org

Nucleophilic addition of the amino group to carbon dioxide to form a carbamic acid derivative. wikipedia.orgalfa-chemistry.com

Intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin ring. wikipedia.orgalfa-chemistry.com

While the direct product is a hydantoin, the principles of this reaction are relevant to cyclic urea synthesis. By substituting the carbonyl compound and ammonium carbonate with appropriate precursors, the reaction can be guided towards imidazolidin-2-one formation. For instance, using a pre-formed 1,2-diamine instead of ammonia and a carbonyl source other than CO2 (like phosgene or its equivalents) shifts the synthesis from hydantoins to cyclic ureas. Related syntheses involve the reaction of 1,2-diamines with urea or isocyanates, which cyclize to form the imidazolidin-2-one ring. nih.gov

The Ugi reaction, another multicomponent reaction, can also be employed to synthesize cyclic ureas and hydantoins under specific conditions, for example, using carbon dioxide as one of the components. mdpi.com These methods highlight the versatility of multicomponent strategies in efficiently building complex heterocyclic scaffolds from simple and readily available starting materials. mdpi.com

Stereoselective and Enantioselective Synthesis of Substituted Imidazolidin-2-ones

The synthesis of chiral imidazolidin-2-ones, where specific stereoisomers are formed preferentially, is of significant interest due to the prevalence of such structures in biologically active molecules. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms during the formation of the heterocyclic ring.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. In the synthesis of imidazolidin-2-ones, a chiral 1,2-diamine can serve as a chiral backbone, influencing the stereochemistry of subsequent reactions that install substituents on the ring.

Asymmetric catalysis is another powerful strategy where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For imidazolidin-2-one synthesis, this can involve several approaches:

Asymmetric Hydrogenation : The reduction of a prochiral cyclic enamine or imine precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) can establish stereocenters in the imidazolidin-2-one ring with high enantioselectivity.

Organocatalysis : Chiral organic molecules, such as proline and its derivatives, can catalyze the enantioselective formation of C-C or C-N bonds. libretexts.org For example, an asymmetric Mannich reaction catalyzed by (S)-proline can be used to set the stereochemistry of a β-amino carbonyl compound, which could be a precursor to a chiral imidazolidin-2-one. libretexts.org The catalyst forms a chiral enamine intermediate, which then reacts with an electrophile (like an imine) in a stereocontrolled manner. libretexts.org

Control of Diastereoselectivity and Enantioselectivity in Ring Formation

Controlling stereochemistry during the ring-forming step itself is a highly efficient strategy. The choice of reactants, catalysts, and reaction conditions determines the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the newly formed stereocenters.

Diastereoselectivity often arises when a molecule already contains a stereocenter, and a new one is formed. The existing center can direct the approach of reagents, leading to a preference for one diastereomer over another. For instance, in the cyclization of a chiral N-substituted 1,2-diamine, the substituent can sterically hinder one face of the molecule, favoring the formation of the trans or cis product. In proline-catalyzed asymmetric Mannich reactions, steric hindrance between the catalyst, the enamine, and the imine reactants forces a specific approach, leading to a preference for the syn-adduct. libretexts.org

Enantioselectivity is achieved by using chiral reagents, catalysts, or auxiliaries to differentiate between two enantiotopic faces of a prochiral substrate. For example, in the visible-light-induced intramolecular cyclization of certain 1,2-diamine derivatives, high diastereoselectivity can be achieved. nih.govrsc.org If a chiral photoredox catalyst were employed, this reaction could potentially be rendered enantioselective.

Palladium-catalyzed intramolecular carboamination or diamination of alkenes is another modern method for creating imidazolidin-2-ones. By using chiral ligands on the palladium catalyst, it is possible to achieve asymmetric induction, leading to the formation of one enantiomer over the other.

Specific Synthetic Routes for 4-Methyl-Substituted Imidazolidin-2-ones

The synthesis of imidazolidin-2-ones with a methyl group at the 4-position, such as the target compound 1,3-diethyl-4-methylimidazolidin-2-one, requires strategies that can introduce this specific substitution pattern. The starting material of choice is often a derivative of alanine (B10760859) (which provides the C4-methyl group and the adjacent nitrogen) or 1,2-diaminopropane.

A common and direct approach involves the cyclization of an appropriately substituted 1,2-diamine. For the target compound, this would be N,N'-diethyl-1,2-diaminopropane. This diamine can be reacted with a carbonylating agent to form the cyclic urea.

Key Carbonylating Agents:

Phosgene (COCl₂) : Highly reactive but also highly toxic. It readily reacts with the diamine to form the imidazolidin-2-one ring and HCl.

Triphosgene (BTC) : A safer, solid alternative to phosgene.

Carbonyldiimidazole (CDI) : A mild and effective reagent that reacts with the diamine to form the cyclic urea, releasing imidazole (B134444) as a byproduct. mdpi.com

Urea (H₂NCONH₂) : Reaction with a diamine at high temperatures can lead to the formation of the cyclic urea via transamidation, with the elimination of ammonia.

Dialkyl Carbonates (e.g., Dimethyl Carbonate, DMC) : A greener alternative that reacts with diamines, often under catalysis, to produce the cyclic urea and an alcohol.

A representative synthetic scheme starting from N,N'-diethyl-1,2-diaminopropane is shown below:

Another strategy involves building the ring through intramolecular cyclization of a linear urea precursor. nih.gov For example, an N-(2,2-dialkoxyethyl)urea can undergo acid-catalyzed cyclization. To obtain a 4-methyl derivative, the synthesis would need to start from a precursor derived from 1-aminopropan-2-ol (B43004) or a related chiral building block.

A recent study detailed a highly regioselective synthesis of 4-substituted imidazolidin-2-ones from the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. nih.gov While this specific example leads to 4-aryl substitution, the principle of cyclizing a urea precursor highlights a versatile approach that could be adapted for 4-alkyl substituents by modifying the starting materials.

Mechanistic Investigations and Kinetic Analyses of Imidazolidin-2-one Synthetic Pathways

Understanding the reaction mechanisms and kinetics of imidazolidin-2-one formation is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Mannich-Type Reactions: The mechanism of the Mannich reaction is well-established and proceeds through an iminium ion intermediate. byjus.com Kinetic studies would typically focus on the rate-determining step, which can be either the formation of the iminium ion or the subsequent nucleophilic attack, depending on the specific reactants and conditions (e.g., pH). For the intramolecular cyclization of diamines to form imidazolidines, the rate is heavily influenced by the concentration of the aldehyde and the nucleophilicity of the amine. The reaction is often acid-catalyzed, as protonation of the carbonyl group accelerates the initial attack by the amine. wikipedia.org

Cyclization of Urea Derivatives: For syntheses involving the cyclization of linear urea precursors, such as N-alkenyl ureas or N-(2-hydroxyethyl) ureas, mechanistic studies focus on the nature of the ring-closing step. These reactions can be catalyzed by acids, bases, or transition metals.

Acid-catalyzed cyclization of an N-(2-hydroxyethyl) urea likely proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water), followed by intramolecular attack by the urea nitrogen.

Palladium-catalyzed diamination of alkenes involves complex organometallic intermediates. Mechanistic studies using isotopic labeling, kinetic analysis, and computational modeling are employed to elucidate the catalytic cycle, which typically involves oxidative addition, carbopalladation/aminopalladation, and reductive elimination steps.

Below is a table summarizing key mechanistic features for different synthetic pathways.

Synthetic Pathway Key Intermediate(s) Typical Catalyst/Reagent Key Mechanistic Feature
Mannich-Type ReactionIminium ionAcid or BaseIntramolecular nucleophilic attack of an amine on an iminium ion. libretexts.orgchemistrysteps.com
Bucherer-Bergs Reactionα-amino nitrile, cyano-carbamic acid(NH₄)₂CO₃, KCNMulticomponent condensation followed by intramolecular cyclization and rearrangement. wikipedia.orgalfa-chemistry.comnih.gov
Diamine CarbonylationIsocyanate, Carbamoyl chloridePhosgene, CDI, CO₂Nucleophilic attack of diamine on a carbonyl source, followed by ring closure. mdpi.com
Intramolecular HydroamidationAllenamide (for propargylic ureas)Base or Transition MetalNucleophilic addition of a urea N-H across an unsaturated C-C bond. mdpi.com

These investigations provide fundamental insights that enable chemists to design more efficient and selective syntheses for specific target molecules like this compound.

Chemical Reactivity and Transformation Chemistry of Imidazolidin 2 Ones

Reactivity of the Imidazolidin-2-one Core Ring System

The imidazolidin-2-one ring is a versatile scaffold in organic synthesis, and its reactivity is characterized by the presence of a polarized carbonyl group and two nitrogen atoms. These features allow for a range of chemical transformations.

Nucleophilic Addition Reactions at the Carbonyl Center (C2)

The carbonyl carbon (C2) of the imidazolidin-2-one ring is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. While the reactivity is generally lower than that of acyclic ketones due to resonance delocalization from the adjacent nitrogen atoms, nucleophilic addition reactions can still occur, typically under forcing conditions or with highly reactive nucleophiles.

Common nucleophiles that can react at the C2 position include strong reducing agents like lithium aluminum hydride, which would lead to the reduction of the carbonyl group to a methylene (B1212753) group, yielding the corresponding imidazolidine (B613845). Organometallic reagents such as Grignard reagents or organolithium compounds could potentially add to the carbonyl, forming a tertiary alcohol upon workup. However, the presence of the two N-ethyl groups in 1,3-diethyl-4-methylimidazolidin-2-one can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

Reagent TypePotential ProductReaction Conditions
Strong Reducing Agents (e.g., LiAlH4)1,3-Diethyl-4-methylimidazolidineTypically in an ethereal solvent like THF or diethyl ether.
Organometallic Reagents (e.g., R-MgX, R-Li)2-Alkyl-1,3-diethyl-4-methylimidazolidin-2-olAnhydrous conditions in an appropriate solvent.
Reaction TypeReagentProduct Type (for N-unsubstituted analogues)
N-AlkylationAlkyl halide (e.g., R-X)N-Alkyl imidazolidin-2-one
N-AcylationAcyl chloride (e.g., RCOCl) or anhydrideN-Acyl imidazolidin-2-one

Ring Functionalization and Derivatization Strategies

The imidazolidin-2-one ring can be a platform for the synthesis of more complex heterocyclic structures. Various synthetic strategies have been developed for the derivatization of the imidazolidin-2-one core, often starting from more basic precursors. nih.govmdpi.com For instance, acid-catalyzed reactions of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles can lead to the formation of 4-substituted imidazolidin-2-ones. mdpi.com While this compound is already substituted, these methods highlight the versatility of the imidazolidin-2-one scaffold in organic synthesis. nih.govmdpi.com

Further functionalization of the existing this compound could potentially occur at the C4 and C5 positions of the ring, although these C-H bonds are generally less reactive than the sites on the peripheral alkyl groups. Metal-catalyzed C-H activation could be a potential avenue for introducing new functional groups at these positions.

Reactivity of Peripheral Functional Groups and Substituents

The diethyl and methyl groups attached to the imidazolidin-2-one core also possess their own characteristic reactivity, which can be exploited for further molecular modifications.

Reactions of Alkyl Substituents (e.g., Diethyl and Methyl Groups)

The alkyl groups (ethyl and methyl) on the nitrogen and carbon atoms of the ring are generally saturated and thus relatively unreactive. However, under specific conditions, they can undergo functionalization.

Oxidation: The N-alkyl groups of heterocycles can be susceptible to oxidation, although this often requires strong oxidizing agents and can lead to complex product mixtures or degradation of the heterocyclic ring. chemistryviews.org For the ethyl groups, oxidation could potentially occur at the alpha-carbon to the nitrogen, leading to the formation of N-acetyl or N-formyl derivatives after subsequent transformations. The methyl group at the C4 position is also a potential site for oxidation.

Halogenation: Free-radical halogenation of the alkyl groups is a plausible transformation. Under UV light or with the use of radical initiators, reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce halogen atoms onto the alkyl chains. The selectivity of this reaction would depend on the relative stability of the resulting carbon radicals. For the ethyl groups, halogenation would likely occur preferentially at the methylene (CH2) position due to the stabilizing effect of the adjacent nitrogen atom on the radical intermediate.

Metal-Catalyzed C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C(sp3)-H bonds. nih.govacs.orgescholarship.orgcaltech.edu Transition metal catalysts, such as those based on rhodium or palladium, can facilitate the coupling of N-alkyl groups with various partners, including alkenes and aryl halides. nih.govacs.org This approach could potentially be applied to the ethyl groups of this compound to introduce new carbon-carbon bonds.

Reaction TypeReagent/CatalystPotential Site of ReactionProduct Type
OxidationStrong oxidizing agentsN-CH2CH3, C4-CH3Carbonyl derivatives or ring cleavage products
HalogenationNBS, SO2Cl2, light/initiatorN-CH2CH3, C4-CH3Halogenated alkyl substituents
C-H FunctionalizationRh, Pd catalystsN-CH2CH3Further alkylated or arylated derivatives

Transformations Involving Exocyclic Carbonyl Moieties

This subsection is not applicable to this compound as the molecule does not possess any exocyclic carbonyl moieties.

Complexation and Coordination Chemistry of Imidazolidin-2-ones

The coordination chemistry of imidazolidin-2-ones, including this compound, is primarily dictated by the electronic and steric properties of the cyclic urea (B33335) functionality. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-studied coordination chemistry of urea and other cyclic urea derivatives. The primary site for metal coordination in these ligands is the exocyclic carbonyl oxygen atom, which possesses available lone pairs of electrons.

Imidazolidin-2-ones act as monodentate ligands, coordinating to a central metal ion through the carbonyl oxygen. This interaction is a classic example of a Lewis acid-base adduct, where the metal ion is the Lewis acid and the carbonyl oxygen is the Lewis base. The coordination ability of the nitrogen atoms within the ring is generally diminished due to their involvement in the urea resonance structure and, in the case of 1,3-disubstituted imidazolidin-2-ones, steric hindrance from the substituents.

The nature of the metal ion plays a crucial role in determining the stability and structure of the resulting complex. Hard metal ions, which are typically highly charged and non-polarizable, form stronger bonds with hard donor atoms like oxygen. Conversely, soft metal ions, which are more polarizable, tend to form more stable complexes with soft donor atoms. Given that the carbonyl oxygen is a hard donor, imidazolidin-2-ones are expected to form stable complexes with hard and borderline metal ions.

Research on the coordination of simple urea with various transition metal ions has shown that coordination almost invariably occurs through the oxygen atom. rjpbcs.com For instance, studies on complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) have demonstrated oxygen-metal bonding. This mode of coordination is supported by spectroscopic data, where a shift in the C=O stretching frequency to a lower wavenumber in the infrared spectrum of the complex compared to the free ligand is indicative of the weakening of the C=O bond upon coordination to the metal center.

While direct coordination through the nitrogen atoms of the imidazolidin-2-one ring is less common, it is not entirely unprecedented for urea-type ligands, particularly with softer metal ions like palladium(II). rjpbcs.com However, for this compound, the presence of ethyl groups on both nitrogen atoms would significantly increase steric hindrance, making nitrogen coordination highly unlikely.

The coordination of the sulfur analogue, imidazolidine-2-thione, and its derivatives with zinc halides has been shown to occur through the sulfur atom, forming tetrahedral complexes. researchgate.net This further highlights the principle of hard and soft acids and bases, as sulfur is a softer donor atom than oxygen, favoring coordination with a soft acid like Zn(II) in this context.

In the synthesis of imidazolidin-2-ones, metal catalysts are sometimes employed. For example, Cu(NO₃)₂ has been used as a catalyst in the carbonylation of 1,2-diamines, where it is believed to activate the carbonyl group of the carbonate source through O-coordination. mdpi.com This catalytic role underscores the fundamental interaction between the metal center and the oxygen atom of a urea-like moiety.

The table below summarizes the coordination behavior of urea with various metal ions, which serves as a model for the expected behavior of this compound.

Metal IonLigandCoordination SiteResulting Complex Formula (Example)Reference
Cu(II)UreaOxygenCuCl₂·2U·4H₂O
Co(II)UreaOxygenCo(NO₃)₂·6U
Fe(III)UreaOxygenFeCl₂·6U·3H₂O
Mn(II)UreaOxygenMnCl₂·3U·3H₂O
Zn(II)UreaOxygen[Zn(CON₂H₄)₆]SO₄·H₂O
Cr(III)UreaOxygenCrCl₃·U·8H₂O rjpbcs.com
Ni(II)UreaOxygenNi(NO₃)₂·U·5Me rjpbcs.com

U represents the urea ligand.

The following table details complexes formed with imidazolidine-2-thione, illustrating the coordination through the sulfur atom.

Metal IonLigandCoordination SiteResulting Complex FormulaGeometryReference
Zn(II)1-methylimidazolidine-2-thioneSulfurZn(C₄H₈N₂S)₂Cl₂Distorted Tetrahedral researchgate.net
Zn(II)1-propylimidazolidine-2-thioneSulfurZn(C₆H₁₂N₂S)₂Cl₂Distorted Tetrahedral researchgate.net

Based on this collective evidence, it can be concluded that this compound will predominantly act as a monodentate ligand, coordinating to metal ions through its carbonyl oxygen atom. The stability and geometry of the resulting complexes will depend on the nature of the metal ion, with a preference for hard and borderline Lewis acids.

Spectroscopic and Structural Characterization of Imidazolidin 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in 1,3-Diethyl-4-methylimidazolidin-2-one. The expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms within the five-membered ring.

The protons of the two ethyl groups at positions 1 and 3 are diastereotopic due to the chiral center at C4. This results in distinct signals for the methylene (B1212753) protons. The methyl group at C4 and the protons on the imidazolidin-2-one ring also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (on C4)1.15Doublet6.5
CH₃ (on N-ethyl)1.10 - 1.25Triplet7.2
CH₂ (on N-ethyl)3.10 - 3.40Multiplet7.2
CH (at C4)3.50Multiplet-
CH₂ (at C5)2.80 and 3.20Multiplet-

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and its electronic environment. The carbonyl carbon (C2) is characteristically deshielded and appears at a high chemical shift value.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C2 (C=O)165.0
C455.0
C548.0
CH₂ (N-ethyl)40.0
CH₃ (on C4)15.0
CH₃ (N-ethyl)14.0

Note: The data in this table is a predicted representation based on known chemical shifts for similar imidazolidin-2-one derivatives, as direct experimental data for the target compound is not publicly accessible.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. A COSY spectrum would reveal the coupling between protons on adjacent carbon atoms, for instance, between the CH and CH₃ protons at C4 and between the CH₂ and CH₃ protons of the ethyl groups. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide)1680 - 1700Strong
C-N Stretch1250 - 1350Medium
C-H Stretch (Aliphatic)2850 - 2990Medium to Strong

Note: The wavenumbers are typical for cyclic ureas and related amide compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₈H₁₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of the ethyl and methyl substituents, as well as cleavage of the imidazolidin-2-one ring. Common fragments would include the loss of an ethyl group ([M-29]⁺) and a methyl group ([M-15]⁺).

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule.

While specific crystallographic data for this compound is not available in the cited literature, studies on related imidazolidin-2-one derivatives have revealed that the five-membered ring typically adopts a non-planar, envelope or twisted conformation. illinois.edu The substituents on the nitrogen and carbon atoms would occupy specific stereochemical positions, which a crystal structure analysis would precisely determine. The solid-state structure would also be influenced by intermolecular interactions, such as hydrogen bonding if N-H protons were present, or van der Waals forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For imidazolidin-2-one systems, including this compound, the chromophore responsible for UV absorption is the urea (B33335) functional group (-N-C(=O)-N-) contained within the five-membered ring. The electronic transitions in such systems are primarily localized on this moiety and are influenced by the substituents on the nitrogen atoms and the carbon backbone.

The electronic spectrum of saturated cyclic ureas like this compound is expected to be relatively simple and characterized by absorptions in the far-ultraviolet region. This is due to the absence of extended conjugation in the molecule. The primary electronic transitions anticipated for the imidazolidin-2-one core are the n → π* and π → π* transitions associated with the carbonyl group and the lone pairs of the nitrogen atoms.

Detailed Research Findings

Theoretical and experimental studies on simple, non-conjugated ureas provide a basis for understanding the electronic transitions in more complex derivatives like this compound. Computational studies on monoureas have identified a weak, formally forbidden n → π* transition and more intense π → π* transitions.

The n → π transition* involves the excitation of a non-bonding electron from one of the nitrogen or oxygen lone pairs to the antibonding π* orbital of the carbonyl group. These transitions are typically of low intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) and are the lowest energy transitions. For simple ureas, this transition is predicted to occur in the 180–210 nm range. The presence of alkyl substituents on the nitrogen atoms, such as the diethyl groups in the target molecule, can cause a slight bathochromic (red) shift in the absorption maximum due to the electron-donating inductive effect of the alkyl groups.

The π → π transition* involves the promotion of an electron from the bonding π orbital of the carbonyl group to the corresponding antibonding π* orbital. This transition is of much higher intensity (ε > 1000 L·mol⁻¹·cm⁻¹) and occurs at higher energy (shorter wavelength) than the n → π* transition. For simple ureas, intense absorptions corresponding to π → π* transitions are expected to be found between 150 and 210 nm.

Due to the saturated nature of the imidazolidin-2-one ring in this compound, significant absorption in the near-UV or visible range is not expected. The electronic spectrum would be dominated by the aforementioned transitions occurring below the typical cutoff of many standard UV-Vis spectrophotometers (~200 nm).

The following table summarizes the expected electronic transitions for the imidazolidin-2-one chromophore based on theoretical studies of related urea compounds.

Electronic TransitionTypical Wavelength Range (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Description
n → π180 - 210< 100Excitation of a non-bonding electron (from N or O lone pair) to the antibonding π orbital of the carbonyl group.
π → π150 - 210> 1000Excitation of an electron from the bonding π orbital to the antibonding π orbital of the carbonyl group.

It is important to note that while these ranges are based on foundational studies of the urea chromophore, the precise absorption maxima for this compound would require experimental measurement or specific theoretical calculations for this exact molecule. The methyl group at the 4-position of the ring is not expected to significantly influence the electronic transitions as it is not directly attached to the chromophore.

Computational and Theoretical Investigations of Imidazolidin 2 Ones

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.

Conformational Analysis and Geometrical Optimization

A thorough conformational analysis would be the first step in a computational study of 1,3-Diethyl-4-methylimidazolidin-2-one. This would involve identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. Geometrical optimization would then be performed for each conformer to find the lowest energy structure, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar cyclic compounds often reveal puckering of the ring and various orientations of the substituent groups.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO Interactions)

Analysis of the electronic structure provides insights into the reactivity and properties of a molecule. This involves mapping the electron density distribution and calculating the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and transition states. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. Transition state modeling would allow for the calculation of activation energies, which are crucial for understanding reaction rates.

Structure-Reactivity Correlations Derived from Computational Data

By systematically studying a series of related compounds, it is possible to establish correlations between their computed structural and electronic properties and their observed reactivity. These Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting the properties and behavior of new, unstudied molecules. For imidazolidin-2-one derivatives, such studies could correlate properties like the HOMO-LUMO gap or specific atomic charges with their biological activity or chemical reactivity.

Applications of Imidazolidin 2 One Derivatives in Material Science and Catalysis

Role as Core Building Blocks and Intermediates in Fine Chemical Synthesis

The imidazolidin-2-one scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals, natural products, and other biologically active compounds. nih.govmdpi.com Its prevalence has established it as a pivotal building block and a versatile intermediate in the realm of fine chemical synthesis. mdpi.comnih.gov Organic chemists frequently leverage this heterocyclic core to construct more complex molecular architectures.

One of the primary roles of imidazolidin-2-one derivatives is as precursors to vicinal diamines, which are themselves crucial building blocks in organic and medicinal chemistry. nih.gov The synthesis of the imidazolidin-2-one ring itself can be achieved through several catalytic strategies, including the carbonylation of 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of urea (B33335) derivatives, and the expansion of aziridine (B145994) rings. mdpi.com These diverse synthetic pathways allow for the creation of a wide range of substituted imidazolidin-2-ones.

For example, palladium-catalyzed carboamination reactions of N-allylureas provide a direct route to substituted imidazolidin-2-ones, forming a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov Similarly, base-catalyzed intramolecular hydroamidation of propargylic ureas can yield these cyclic ureas with excellent selectivity under mild, ambient conditions. acs.org The ability to readily synthesize and subsequently modify these rings makes them highly valuable. Researchers have developed methods for producing 1,3-disubstituted imidazolidin-2-ones and 4-(het)aryl-substituted derivatives, demonstrating the scaffold's adaptability for creating libraries of compounds for various applications, including drug discovery. nih.govmdpi.com Furthermore, chiral versions of these heterocycles are employed as powerful auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure products. mdpi.com

Applications in Polymer Science and Advanced Materials

The utility of imidazolidin-2-one derivatives extends beyond small molecule synthesis into the domain of polymer science and the creation of advanced materials with specialized functions.

Synthesis of Polymers with Nitrogen-Containing Backbones

The incorporation of nitrogen atoms into a polymer backbone can significantly influence the material's properties, including its thermal stability, solubility, and interaction with other substances. Imidazolidin-2-one derivatives have been identified as effective monomeric units for creating polymers and biopolymer scaffolds. nih.gov These structures offer greater stability compared to typical peptides, making them attractive for biomedical applications. nih.gov

A key application is the development of copolymerizable imidazolidinone monomers that can be integrated into polymer systems for coatings, paints, and adhesives. google.com The inclusion of the imidazolidinone moiety is designed to enhance specific performance characteristics of the final polymer. For instance, a patent describes a monomer that, when polymerized, provides significantly improved wet adhesion and scrub resistance to latex paints and coatings. google.com The imidazolidin-2-one ring can also be incorporated within peptide chains, where it acts as a proline analogue that restricts the geometry of the peptide bond and induces well-defined secondary structures. nih.gov This demonstrates its role in creating functional polymers with controlled three-dimensional shapes.

Development of Chiral Microporous Materials from Achiral Precursors

The creation of materials with chiral properties from non-chiral starting materials is a significant challenge in materials science. Such materials are highly sought after for applications in enantioselective separations and catalysis. The simple, achiral compound 2-imidazolidinone has been identified as a reactant that can be used in the synthesis of chiral microporous materials. This process involves using the achiral building block to construct a larger, three-dimensional framework that lacks a plane of symmetry, thereby imparting chirality to the bulk material. This application highlights the ability of the fundamental imidazolidin-2-one structure to participate in complex self-assembly processes that lead to materials with advanced functions.

Utilization as Corrosion Inhibitors

Imidazolidine (B613845) and imidazolidin-2-one derivatives have proven to be highly effective corrosion inhibitors, particularly for protecting steel in acidic environments such as those found in oilfield formation water. google.com The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen and oxygen) and, in some cases, phenyl rings and double bonds in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. nih.govgoogle.com

Table 1: Performance of an Imidazoline Derivative (FATG) as a Corrosion Inhibitor for Q235 Steel This interactive table summarizes the electrochemical impedance spectroscopy (EIS) data for the FATG inhibitor at different concentrations.

Concentration (ppm) R_ct (Ω cm²) Inhibition Efficiency (%)
0 26.4 -
50 123.6 78.64
100 197.8 86.65
200 412.5 93.60
500 828.6 96.81

Data sourced from research on novel imidazoline-modified glucose derivatives. mdpi.com

Potential in Chemical Sensor Development for Environmental Monitoring

While direct applications of 1,3-Diethyl-4-methylimidazolidin-2-one in chemical sensors are not widely documented, the structural features of the broader imidazolidin-2-one class suggest significant potential in this area, particularly for detecting heavy metal ions in the environment. researchgate.netmdpi.commdpi.com Many fluorescent chemosensors for metal ions are based on heterocyclic compounds containing nitrogen and oxygen atoms. nih.govresearchgate.net

The underlying principle of these sensors is the coordination of the heteroatoms' lone pair electrons with the target metal ion. This binding event alters the electronic structure of the molecule, leading to a detectable change in its optical properties, such as a "turn-on" or "turn-off" of fluorescence or a shift in the emission wavelength. nih.gov Given that the imidazolidin-2-one ring contains two nitrogen atoms and a carbonyl oxygen, it possesses the necessary functional groups to act as a chelating agent for various metal cations. By functionalizing the imidazolidin-2-one scaffold with fluorophores, it is plausible to design novel sensors for environmental monitoring. This approach is used effectively with related heterocyclic structures like thiazolidine, which forms the basis of fluorescent sensors for detecting aluminum (Al³⁺) ions. nih.gov

Contribution to Functional Materials with Tunable Properties

Functional materials are designed to possess specific properties that can be precisely controlled or "tuned" for a particular application, such as in optoelectronics or medicine. nih.govaalto.fi The incorporation of imidazolidin-2-one derivatives into larger molecules or polymers is an effective strategy for tuning the properties of the final material. The rigid, polar nature of the imidazolidin-2-one ring, along with its hydrogen bonding capabilities, can fundamentally alter the chemistry and performance of a polymer backbone. nih.gov

By selecting specific substituents on the imidazolidin-2-one ring, chemists can modulate the electronic, optical, and physical properties of the resulting material. nih.gov For instance, attaching chromophores to the scaffold could lead to materials with tunable light absorption or emission characteristics. The synthesis of specific copolymerizable imidazolidinone monomers to confer enhanced wet adhesion is a direct example of tuning a material's mechanical properties. google.com The versatility in synthesizing a wide range of substituted imidazolidin-2-ones allows them to serve as modular components for creating a diverse array of functional materials with tailored characteristics. nih.govmdpi.com

Imidazolidinone Derivatives as Organocatalysts in Asymmetric Transformations

Imidazolidinone derivatives have emerged as a cornerstone in the field of organocatalysis, providing a metal-free approach to a wide array of asymmetric transformations. These catalysts, often derived from natural amino acids, are lauded for their robustness and ease of preparation. nih.govresearchgate.net Their versatility allows them to catalyze various reactions, including cycloadditions, conjugate additions, and Friedel-Crafts alkylations, with high levels of enantioselectivity. sigmaaldrich.comnih.gov

Enantioselective Organocatalysis in Carbon-Carbon Bond Formation

A primary application of imidazolidinone organocatalysts lies in their ability to facilitate enantioselective carbon-carbon bond formation. This is a fundamental process in organic synthesis, crucial for the construction of complex chiral molecules. nih.gov For instance, the first highly enantioselective organocatalytic Diels-Alder reaction was achieved using an imidazolidinone catalyst. sigmaaldrich.com This transformation, along with others like 1,3-dipolar cycloadditions and intramolecular Michael reactions, consistently produces products with excellent yields and high enantiomeric excess. sigmaaldrich.com

The general utility of these catalysts is demonstrated in their application to various nucleophiles and electrophiles. For example, they have been successfully employed in the Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes, showcasing their broad substrate scope. nih.gov

Activation Mechanisms in Catalytic Processes (e.g., LUMO-lowering, HOMO-raising)

The catalytic prowess of imidazolidinone derivatives stems from their ability to activate substrates through distinct mechanisms, primarily by lowering the Lowest Unoccupied Molecular Orbital (LUMO) or raising the Highest Occupied Molecular Orbital (HOMO) of the reactants. dtu.dk

LUMO-Lowering Activation: This is the most common activation mode for imidazolidinone catalysts. nih.gov The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This iminium ion is more electrophilic than the starting carbonyl compound, thus having a lower LUMO energy. nih.gov This activation makes the β-carbon of the unsaturated system more susceptible to nucleophilic attack. nih.gov This LUMO-lowering strategy is the key principle behind the success of imidazolidinone-catalyzed reactions such as Diels-Alder, Friedel-Crafts, and conjugate addition reactions. nih.govnih.gov The formation of the iminium ion effectively reduces the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile, thereby accelerating the reaction and allowing for stereocontrol. nih.gov

HOMO-Raising Activation: While less common for simple imidazolidinones, related organocatalysts can operate through a HOMO-raising mechanism. In this mode, the catalyst reacts with a saturated aldehyde or ketone to form an enamine intermediate. mdpi.com This enamine is more nucleophilic than the corresponding enol or enolate, effectively raising the energy of its HOMO. This enhanced nucleophilicity allows it to react with various electrophiles. dtu.dk The combination of LUMO-lowering and HOMO-raising strategies within a single catalytic system can lead to powerful cascade reactions, enabling the rapid construction of molecular complexity from simple starting materials. nih.gov

Development of Novel Heterocyclic Compounds Utilizing the Imidazolidin-2-one Scaffold

The imidazolidin-2-one scaffold is not only a key component of successful organocatalysts but also serves as a versatile building block for the synthesis of novel heterocyclic compounds. mdpi.com The development of new synthetic methodologies provides access to a wide array of substituted imidazolidin-2-ones, which can possess interesting biological activities or serve as precursors for more complex molecules. mdpi.com

Recent synthetic approaches focus on developing regioselective and stereoselective methods to introduce various substituents onto the imidazolidin-2-one ring. mdpi.com For example, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles have been shown to produce novel 4-arylimidazolidin-2-ones with excellent regioselectivity. mdpi.com Furthermore, metal-catalyzed intramolecular diamination of alkenes and allenes with ureas represents another powerful strategy for constructing the imidazolidin-2-one core. These synthetic advancements continue to expand the chemical space accessible from the imidazolidin-2-one scaffold, paving the way for the discovery of new catalysts and biologically active compounds. mdpi.com

Structure Activity Relationship Studies Non Biological Focus

Influence of N1,N3-Diethyl and C4-Methyl Substituents on Chemical Properties and Reactivity

The presence of ethyl groups on both nitrogen atoms (N1 and N3) and a methyl group at the C4 position of the imidazolidin-2-one ring introduces distinct steric and electronic effects that modify the compound's fundamental chemical properties and reactivity compared to its unsubstituted or differently substituted counterparts.

The N1,N3-diethyl substitution significantly increases the electron density on the nitrogen atoms through an inductive effect, making them more nucleophilic. This enhanced nucleophilicity can influence the compound's ability to participate in reactions where the nitrogen atoms act as attacking species. However, the ethyl groups also introduce considerable steric hindrance around the nitrogen atoms. This steric bulk can modulate the accessibility of the lone pairs of electrons on the nitrogen, thereby affecting the rate and feasibility of certain reactions. For instance, in reactions requiring coordination to a metal center or interaction with a bulky electrophile, the steric hindrance from the N-ethyl groups can play a crucial role. In contrast, imidazolidin-2-ones with smaller N-substituents or unsubstituted N-H bonds would exhibit different reactivity profiles, often being more susceptible to N-functionalization or deprotonation.

The C4-methyl group, being an alkyl substituent, also contributes to the electronic landscape of the ring through a mild electron-donating inductive effect. More importantly, it introduces a chiral center (if the compound is not a racemic mixture) and creates a specific steric environment on one side of the five-membered ring. This steric presence can direct the approach of reagents in chemical transformations, potentially leading to diastereoselective outcomes in reactions involving the imidazolidin-2-one ring or adjacent functional groups. The reactivity at the neighboring C5 position, for example, can be influenced by the steric demands of the C4-methyl group.

The combination of both N-diethyl and C4-methyl substituents results in a molecule with a defined three-dimensional shape and a specific distribution of electron density, which collectively govern its interactions and chemical transformations.

Impact of Substituent Effects on Synthetic Efficiency and Selectivity

The synthesis of 1,3-Diethyl-4-methylimidazolidin-2-one and related substituted imidazolidin-2-ones is influenced by the nature of the substituents on the nitrogen and carbon atoms of the heterocyclic ring. The efficiency and selectivity of synthetic routes are often dictated by the steric and electronic properties of these groups.

Common synthetic strategies for imidazolidin-2-ones involve the cyclization of N,N'-disubstituted diamines with a carbonyl source, such as phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI). The yields of these reactions can be affected by the steric bulk of the N-substituents. While the ethyl groups in this compound are relatively small, increasing the size of the N-alkyl groups can sometimes lead to lower yields due to steric hindrance during the cyclization step.

Another approach involves the palladium-catalyzed carboamination of N-allylureas. In such reactions, the substituents on both the nitrogen atoms and the allylic backbone can significantly impact the efficiency and stereoselectivity of the cyclization. For instance, the presence of substituents on the nitrogen can influence the coordination of the palladium catalyst and the subsequent migratory insertion and reductive elimination steps.

The regioselectivity of the synthesis is also a critical aspect. For instance, in the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas, the reaction conditions can be tuned to favor the formation of the 4-substituted isomer over the 5-substituted one. The nature of the N-substituents can play a role in directing this regioselectivity. Studies have shown that in some synthetic methodologies, ureas possessing unsubstituted nitrogen atoms tend to provide higher yields of imidazolidinones. nih.gov

The following table summarizes how different substitution patterns can influence synthetic outcomes for imidazolidin-2-ones:

Substituent PositionSubstituent TypePotential Impact on Synthesis
N1, N3Small Alkyl (e.g., Ethyl)Generally good yields in cyclization reactions.
N1, N3Bulky AlkylMay decrease reaction rates and yields due to steric hindrance.
C4Alkyl (e.g., Methyl)Can influence diastereoselectivity in certain synthetic methods.
N-H (unsubstituted)-Can lead to higher yields in some synthetic routes compared to N-alkylated analogs. nih.gov

Correlation Between Molecular Structure and Catalytic Performance

Chiral imidazolidin-2-ones have emerged as a significant class of organocatalysts, particularly in asymmetric synthesis. The specific substitution pattern of this compound, especially if used in an enantiomerically pure form, would be expected to have a direct correlation with its catalytic performance.

The N-substituents play a crucial role in modulating the catalyst's activity and selectivity. The ethyl groups in this compound can influence the steric environment around the active catalytic site. In reactions that proceed through an iminium ion intermediate, for example, the N-alkyl groups can help to shield one face of the intermediate, thereby directing the nucleophilic attack to the opposite face and inducing enantioselectivity. The size and nature of these N-alkyl groups are critical; bulkier groups can enhance enantioselectivity but may also decrease the reaction rate.

The C4-methyl group is also pivotal for creating a specific chiral environment. It can act as a stereodirecting group, influencing the orientation of the substrate within the catalyst's active site. The combination of the C4-substituent and the N-substituents creates a well-defined chiral pocket that is essential for effective stereochemical control.

While specific catalytic applications of this compound are not extensively documented in readily available literature, the principles of organocatalysis using similar chiral imidazolidinone scaffolds suggest that its performance would be highly dependent on the interplay between the steric and electronic effects of its substituents. The efficiency of such catalysts is often evaluated based on the yield and enantiomeric excess (ee) of the product, as illustrated in the hypothetical data table below for a generic asymmetric reaction.

N-SubstituentC4-SubstituentYield (%)Enantiomeric Excess (ee %)
MethylPhenyl9592
EthylMethyl(Hypothetical)(Hypothetical)
Isopropyltert-Butyl8598
HydrogenPhenyl98<10 (achiral)

Conformational Preferences and Their Implications for Chemical Behavior

The five-membered ring of an imidazolidin-2-one is not planar and can adopt various envelope or twist conformations. The conformational preferences of this compound are dictated by the minimization of steric strain among its substituents.

The C4-methyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent substituents and the carbonyl group. The orientation of the N-ethyl groups will also be influenced by steric factors. They will likely adopt conformations that minimize gauche interactions with each other and with the C4-methyl group. These conformational preferences are not static and the ring can undergo rapid conformational interconversion at room temperature.

The preferred conformation has significant implications for the molecule's chemical behavior. It determines the spatial arrangement of the functional groups and, consequently, their accessibility for reaction. For instance, in a catalytic application, the conformation of the catalyst will dictate the shape of the active site and its ability to bind the substrate in a specific orientation to achieve high stereoselectivity.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for studying the conformational landscape of such molecules. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the predominant conformations in solution. The understanding of these conformational preferences is crucial for rationalizing the observed reactivity and for the design of new catalysts and reagents based on the imidazolidin-2-one scaffold.

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